molecular formula C18H15BrClN3OS B5370035 1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE

1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B5370035
M. Wt: 436.8 g/mol
InChI Key: DFJHGNNYJXNNSI-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: This step involves the reaction of thiols with appropriate electrophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Azides, nitriles.

Scientific Research Applications

1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMOPHENYL)-3-((4-CHLOROPHENYL)SULFONYL)-1-PROPANONE
  • (S)-1-(4-BROMOPHENYL)ETHANOL

Uniqueness

1-(4-BROMOPHENYL)-2-{[5-(3-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the triazole and sulfanyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-2-23-17(13-4-3-5-15(20)10-13)21-22-18(23)25-11-16(24)12-6-8-14(19)9-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJHGNNYJXNNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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